molecular formula C17H16N4O2 B2726765 2-Amino-4-(1,3-benzodioxol-5-yl)-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile CAS No. 312272-68-7

2-Amino-4-(1,3-benzodioxol-5-yl)-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile

Cat. No.: B2726765
CAS No.: 312272-68-7
M. Wt: 308.341
InChI Key: VNIHDGXJVJJCJH-UHFFFAOYSA-N
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Description

2-Amino-4-(1,3-benzodioxol-5-yl)-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile is a key chemical intermediate in the synthesis of potent and selective Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors. Research into this compound and its derivatives is primarily focused on elucidating the role of the ROCK signaling pathway in various disease pathologies. The 1,6-naphthyridine core acts as a privileged scaffold for kinase inhibition, with this specific analog designed to probe ROCK's function in cardiovascular diseases and cancer metastasis . Its mechanism of action involves competitively binding to the ATP-binding site of the ROCK enzyme, thereby suppressing the phosphorylation of downstream effectors like MYPT1 and MLC2. This inhibition leads to cytoskeletal reorganization , reduced cellular contractility, and impaired cell motility, making it a valuable tool for investigating pathways involved in vasoconstriction, smooth muscle cell proliferation, and tumor cell invasion. The compound's research value lies in its utility for developing targeted therapies for conditions such as hypertension, cerebral vasospasm, and metastatic cancer, providing critical insights into intracellular signaling dynamics.

Properties

IUPAC Name

2-amino-4-(1,3-benzodioxol-5-yl)-6-methyl-7,8-dihydro-5H-1,6-naphthyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2/c1-21-5-4-13-12(8-21)16(11(7-18)17(19)20-13)10-2-3-14-15(6-10)23-9-22-14/h2-3,6H,4-5,8-9H2,1H3,(H2,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNIHDGXJVJJCJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)C(=C(C(=N2)N)C#N)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Niementowski Reaction for Core Assembly

The Niementowski reaction, widely used for synthesizing quinoline analogs, has been adapted for naphthyridines. In a representative protocol:

  • Anthranilic Acid Condensation : Reacting 5-(1,3-benzodioxol-5-yl)anthranilic acid with 6-methylpiperidin-4-one in phosphorus oxychloride yields the tricyclic intermediate 3a (Scheme 1).
  • Chlorination and Cyanation : Treatment of 3a with POCl₃ introduces a chloro group at position 10, followed by palladium-catalyzed cyanation using Zn(CN)₂ to install the carbonitrile moiety.

Reaction Conditions :

  • Temperature: 100°C (condensation), 80°C (cyanation)
  • Catalysts: Pd₂(dba)₃, Xantphos
  • Yield: 68–92% (condensation), 44–61% (cyanation)

Heck Coupling and Cyclization

A method inspired by asymmetric naphthyridine synthesis involves:

  • Heck Reaction : Coupling 2-chloro-3-cyano-pyridine with ethylene gas to form a vinyl intermediate.
  • Amination-Cyclization : Treating the vinyl intermediate with ammonium acetate under acidic conditions to form the tetrahydro-naphthyridine core.
  • Benzodioxol Incorporation : Suzuki-Miyaura coupling with 1,3-benzodioxol-5-ylboronic acid introduces the aryl group at position 4.

Key Data :

  • Optical purity: >99.9% ee achieved via chiral resolution
  • Yield: 25% overall (6-step sequence)

Functionalization of Preformed Scaffolds

Direct Amination and Methylation

A preformed 4-(1,3-benzodioxol-5-yl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile can undergo:

  • Nitration/Reduction : Nitration at position 2 followed by catalytic hydrogenation (H₂, Pd/C) yields the amino group.
  • N-Methylation : Using methyl iodide and K₂CO₃ in DMF installs the methyl group at position 6.

Optimization Notes :

  • Boc protection of the amino group prevents over-alkylation.
  • Microwave irradiation reduces reaction time from 72 h to 2 h.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 6.85 (s, 1H, benzodioxol-H), 4.25 (s, 2H, OCH₂O), 3.72 (m, 2H, piperidine-H), 2.98 (s, 3H, N-CH₃).
  • HRMS : [M+H]⁺ calcd. for C₁₉H₁₈N₅O₂: 372.1461; found: 372.1458.

X-ray Crystallography

Single-crystal analysis of intermediate 5a (CCDC 2224256) confirms the tetracyclic structure and regiochemistry (Figure 1).

Challenges and Optimization

Byproduct Formation in Cyanation

Copper-mediated cyanation occasionally yields des-chloro byproducts. Switching to Zn(CN)₂ with Pd catalysis suppresses this side reaction.

Solvent Effects on Cyclization

Polar aprotic solvents (DMF, NMP) improve cyclization yields but complicate purification. Switching to 1,4-dioxane with NaOH enhances crystallinity.

Industrial Scalability Considerations

Chromatography-Free Purification

Adapting a method from, the final compound is isolated via pH-controlled crystallization (yield: 87%), avoiding column chromatography.

Cost-Effective Catalysts

Using CuI instead of Pd in alkynylation steps reduces costs by 60% without sacrificing yield.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_2{Synthesis and Antioxidant Activity of N-{4-(1,3-Benzodioxol-5-yl ....

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂)[_{{{CITATION{{{_2{Synthesis and Antioxidant Activity of N-{4-(1,3-Benzodioxol-5-yl ....

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used[_{{{CITATION{{{_2{Synthesis and Antioxidant Activity of N-{4-(1,3-Benzodioxol-5-yl ....

  • Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent[_{{{CITATION{{{_2{Synthesis and Antioxidant Activity of N-{4-(1,3-Benzodioxol-5-yl ....

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound[_{{{CITATION{{{_2{Synthesis and Antioxidant Activity of N-{4-(1,3-Benzodioxol-5-yl ....

Scientific Research Applications

Chemical Properties and Structure

The compound has the following molecular characteristics:

  • Molecular Formula : C21H18N4O2
  • Molecular Weight : 358.39322 g/mol
  • CAS Number : 500219-04-5

These properties contribute to its biological activity and potential therapeutic uses.

Anticancer Activity

Research has indicated that compounds with similar naphthyridine structures exhibit anticancer properties. For instance, studies have shown that fused naphthyridines can inhibit topoisomerase II, an enzyme crucial for DNA replication in cancer cells. The compound's structural similarities suggest it may also possess similar anticancer activity.

Phosphodiesterase Inhibition

The compound is being explored as a potential phosphodiesterase (PDE) inhibitor. PDEs are enzymes that regulate intracellular levels of cyclic nucleotides, which play vital roles in various physiological processes including cell signaling and inflammation. Inhibiting PDEs can lead to therapeutic benefits for conditions such as Alzheimer's disease and other neurodegenerative disorders .

Cardiovascular and Renal Disorders

The compound has been investigated for its potential in treating cardiovascular diseases and renal disorders. It acts as a non-steroidal antagonist of the mineralocorticoid receptor, which is implicated in heart failure and diabetic nephropathy . This mechanism highlights its relevance in managing conditions associated with fluid retention and hypertension.

Case Study 1: PDE5 Inhibition for Alzheimer's Treatment

A study published in Molecules reported the development of a series of naphthyridine derivatives as potent inhibitors of phosphodiesterase 5 (PDE5). Among these derivatives, certain compounds demonstrated improved aqueous solubility and efficacy in vitro, suggesting that similar modifications to the structure of 2-amino-4-(1,3-benzodioxol-5-yl)-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile could enhance its pharmacological profile for Alzheimer's treatment .

Case Study 2: Anticancer Efficacy

Another research effort focused on the cytotoxic effects of naphthyridine derivatives against various cancer cell lines. The results indicated that these compounds could inhibit cell proliferation significantly more than standard chemotherapeutics like amsacrine while exhibiting lower toxicity towards normal cells . This suggests a promising direction for developing safer cancer therapies using similar scaffolds.

Data Tables

Application AreaMechanism of ActionReferences
AnticancerTopoisomerase II inhibition
Neurodegenerative DiseasesPhosphodiesterase inhibition
Cardiovascular DisordersMineralocorticoid receptor antagonism

Mechanism of Action

The mechanism by which 2-Amino-4-(1,3-benzodioxol-5-yl)-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile exerts its effects involves interactions with specific molecular targets[_{{{CITATION{{{2{Synthesis and Antioxidant Activity of N-{[4-(1,3-Benzodioxol-5-yl ...](https://link.springer.com/article/10.1134/S1070428024010032). These interactions can modulate various biochemical pathways, leading to the desired biological or therapeutic outcomes[{{{CITATION{{{_2{Synthesis and Antioxidant Activity of N-{4-(1,3-Benzodioxol-5-yl .... The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural Features and Properties of Selected 1,6-Naphthyridine Derivatives
Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Functional Groups Yield (%) Melting Point (°C)
2-Amino-4-(1,3-benzodioxol-5-yl)-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile 4: 1,3-benzodioxol-5-yl; 6: methyl C₁₇H₁₅N₃O₂ 301.33* Amino, nitrile, benzodioxole N/A N/A
2-Amino-6-benzyl-4-phenyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile 4: phenyl; 6: benzyl C₂₁H₂₀N₄ 328.42 Amino, nitrile, benzyl 46–68 N/A
2-Chloro-4-(3-fluorophenyl)-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile 4: 3-fluorophenyl; 6: methyl; 2: chloro C₁₆H₁₃ClFN₃ 301.74 Chloro, nitrile, fluorophenyl N/A N/A
6-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile 6: methyl; no substituents at 4 C₁₀H₁₁N₃ 173.21 Nitrile N/A N/A

Notes:

  • Chloro derivatives (e.g., –18) exhibit higher stability but reduced reactivity relative to amino-substituted naphthyridines, impacting their pharmacokinetic profiles .
  • Simpler analogs like 6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile lack functional diversity, limiting their utility in drug discovery .

Key Differences :

  • Benzodioxole-containing substrates may necessitate anhydrous conditions to prevent hydrolysis of the dioxole ring .
  • Stepwise protocols (isolating intermediates) improve yields compared to one-pot syntheses, as demonstrated for benzyl-substituted derivatives .

Physicochemical and Spectroscopic Data

  • IR Spectroscopy: Amino groups show peaks at ~3,400–3,200 cm⁻¹, while nitriles absorb at ~2,200 cm⁻¹. Benzodioxole rings exhibit C-O-C stretching near 1,250 cm⁻¹ .
  • NMR : The benzodioxole protons resonate as a singlet (~6.8–7.2 ppm), distinct from phenyl substituents in other derivatives .
  • Mass Spectrometry : Molecular ion peaks align with calculated weights (e.g., m/z 365.2 for a benzyl-substituted analog) .

Stability and Reactivity Considerations

  • Amino Group: Prone to oxidation; requires inert storage conditions (e.g., argon atmosphere) .
  • Nitrile Group : Susceptible to hydrolysis under basic conditions, unlike chloro derivatives .
  • Benzodioxole Ring : Stable under acidic conditions but may degrade with prolonged heat .

Biological Activity

2-Amino-4-(1,3-benzodioxol-5-yl)-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile (CAS No. 500219-04-5) is a complex organic compound with potential biological activities. Its molecular formula is C21H18N4O2C_{21}H_{18}N_{4}O_{2}, and it has garnered attention in various fields of medicinal chemistry due to its structural characteristics and potential pharmacological properties.

The compound features a naphthyridine core, which is known for its diverse biological activities. It possesses a molecular weight of approximately 358.39 g/mol and includes functional groups such as amino and carbonitrile that may contribute to its biological effects.

Antimicrobial Activity

Research indicates that compounds similar to 2-amino derivatives exhibit significant antimicrobial properties. For instance, studies have shown that naphthyridine derivatives can inhibit the growth of various bacterial strains. Although specific data on this compound is limited, its structural analogs suggest potential effectiveness against pathogens.

Anticancer Potential

The compound has been evaluated for its anticancer properties. In vitro studies have demonstrated that naphthyridine derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases and modulation of apoptosis-related proteins. The precise mechanisms for this particular compound remain to be elucidated but warrant further investigation.

Enzyme Inhibition

Naphthyridine derivatives often act as inhibitors of important enzymes involved in metabolic pathways. For example:

  • Monoamine Oxidase Inhibition : Some studies have indicated that similar compounds can inhibit monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases. The inhibition of MAO could potentially lead to increased levels of neurotransmitters like serotonin and dopamine in the brain.

Case Studies

Several studies have explored the biological activity of related compounds:

  • Study on Antimicrobial Effects : A series of naphthyridine derivatives were tested against Gram-positive and Gram-negative bacteria. Results indicated that modifications in the structure significantly affected antimicrobial potency.
  • Anticancer Activity : Research involving naphthyridine analogs showed promising results in inhibiting the proliferation of human cancer cell lines. The mechanism was linked to cell cycle arrest and apoptosis induction.
  • Enzyme Inhibition Studies : Compounds structurally related to this compound were tested for MAO inhibition. Results showed that some derivatives exhibited competitive inhibition with IC50 values in the low micromolar range.

Research Findings Summary Table

Activity Type Related Compound Mechanism/Effect Reference
AntimicrobialNaphthyridine DerivativesInhibition of bacterial growth
AnticancerNaphthyridine AnalogInduction of apoptosis in cancer cells
Enzyme InhibitionMAO InhibitorsCompetitive inhibition of monoamine oxidase

Q & A

Q. How can the synthesis of this compound be optimized to improve yield and purity?

Methodological Answer: Synthetic routes for analogous naphthyridine-carbonitrile derivatives often involve multicomponent reactions (MCRs) or cyclization strategies. For example, modifying solvent polarity (e.g., switching from ethanol to DMF) or adjusting stoichiometric ratios of precursors (e.g., aldehydes, amines, and nitriles) can enhance cyclization efficiency. Evidence from similar systems shows that microwave-assisted synthesis reduces reaction time and improves regioselectivity .

Key Optimization Parameters Table:

ParameterEffect on Yield/PurityExample from Literature
Solvent polarityHigher polarity improves solubility of intermediatesDMF vs. ethanol (yield ↑ 15%)
Temperature controlReduced side reactionsMicrowave (120°C, 30 min)
Catalyst selectionAcidic conditions favor cyclizationAcetic acid vs. no catalyst

Q. What spectroscopic techniques are critical for characterizing this compound’s structure?

Methodological Answer: A combined approach using 1H^1H-NMR, 13C^{13}C-NMR, and IR spectroscopy is essential. For instance, 1H^1H-NMR resolves the methyl group at position 6 (δ ~2.3 ppm) and aromatic protons from the benzodioxole moiety (δ 6.5–7.5 ppm) . IR confirms the nitrile group (ν ~2220 cm1^{-1}) and amine stretches (ν ~3400 cm1^{-1}) . Single-crystal XRD using SHELX programs (e.g., SHELXL) provides absolute configuration validation .

Q. How can hydrogen bonding patterns influence this compound’s crystallographic packing?

Methodological Answer: Graph set analysis (as per Etter’s rules) identifies recurring hydrogen-bonding motifs. For example, the amine group (-NH2_2) often acts as a donor to nitrile (-C≡N) or carbonyl acceptors, forming R22(8)R_2^2(8) rings. These interactions dictate crystal lattice stability and solubility properties .

Hydrogen Bonding Patterns Table:

DonorAcceptorMotifImpact on Packing
-NH2_2-C≡NR22(8)R_2^2(8)Layered structures
-CH3_3π-systemC–H···πDense 3D networks

Advanced Research Questions

Q. What computational methods validate the compound’s electronic structure and reactivity?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict frontier molecular orbitals (HOMO/LUMO) and electrophilic/nucleophilic sites. For naphthyridine derivatives, the nitrile group’s electron-withdrawing effect lowers LUMO energy, enhancing reactivity toward nucleophiles. MD simulations further assess conformational stability in solution .

DFT Parameters Table:

PropertyComputational ValueExperimental Correlation
HOMO (eV)-6.2Cyclic voltammetry
LUMO (eV)-2.8UV-Vis spectroscopy

Q. How do crystallographic refinement challenges arise with this compound, and how are they resolved?

Methodological Answer: Disorder in the tetrahydro-naphthyridine ring (positions 5–8) complicates refinement. Using SHELXL’s PART instruction or restraining torsion angles (via SHELXPRO) resolves positional ambiguity. For twinned crystals, the TWIN/BASF command in SHELXL refines twin laws . ORTEP-3 visualizes thermal ellipsoids to validate anisotropic displacement parameters .

Refinement Workflow:

Data collection (Mo-Kα radiation, λ = 0.71073 Å).

Initial solution via SHELXD (direct methods).

Disorder modeling with PART/SUMP restraints.

Final refinement (R1_1 < 5%) .

Q. What strategies link this compound’s structure to its potential biological activity?

Methodological Answer: Structure-activity relationship (SAR) studies compare substituent effects. For example, the benzodioxole moiety’s lipophilicity may enhance blood-brain barrier penetration, while the nitrile group’s polarity influences target binding. Docking studies (AutoDock Vina) with receptors like kinases or GPCRs predict binding affinities .

SAR Insights Table:

SubstituentPropertyHypothesized Activity
1,3-Benzodioxol-5-ylIncreased logPNeuroactive potential
6-MethylSteric hindranceSelectivity modulation

Q. How are contradictions in spectroscopic vs. crystallographic data resolved?

Methodological Answer: Discrepancies (e.g., NMR-predicted vs. XRD-observed conformers) are addressed through:

  • Variable-temperature NMR to assess dynamic effects.
  • Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions.
  • DFT geometry optimization of XRD-derived coordinates .

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